4-Oxo-2-propylpentanoic acid

Übersicht

Beschreibung

4-Oxo-2-propylpentanoic acid is an oxo carboxylic acid . It is functionally related to a valeric acid and is known to promote tumor cell toxicity and increase susceptibility to radiation .

Synthesis Analysis

The synthesis of 4-oxo-2-butenoic acids, which are biologically active species and versatile intermediates for further derivatisation, can be achieved by microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid . This method provides the desired products in moderate to excellent yields for a wide range of substrates .Molecular Structure Analysis

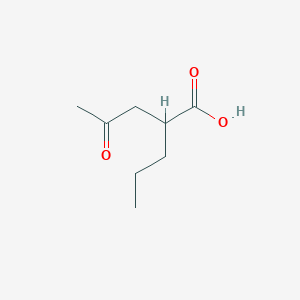

The molecular formula of 4-Oxo-2-propylpentanoic acid is C8H14O3 . The InChI code is 1S/C8H14O3/c1-3-4-7(8(10)11)5-6(2)9/h7H,3-5H2,1-2H3,(H,10,11) . The Canonical SMILES is CCCC(CC(=O)C)C(=O)O .Chemical Reactions Analysis

4-Oxo-2-nonenal (ONE) derived from lipid peroxidation modifies nucleophiles and transduces redox signaling by its reactions with proteins . The analyses reveal four types of ONE-derived modifications in cells, including ketoamide and Schiff-base adducts to lysine, Michael adducts to cysteine, and a novel pyrrole adduct to cysteine .Physical And Chemical Properties Analysis

The molecular weight of 4-Oxo-2-propylpentanoic acid is 158.19 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 5 . The Exact Mass is 158.094294304 g/mol . The Topological Polar Surface Area is 54.4 Ų .Wissenschaftliche Forschungsanwendungen

Medicine: Neuroprotective Agent Research

4-Oxo-2-propylpentanoic acid, as a derivative of valproic acid, has been studied for its neuroprotective effects. Research suggests that histone deacetylase inhibitors like valproic acid can reduce brain infarct volume and neurological deficits in stroke models . This compound’s potential in enhancing neuroprotection and anti-inflammatory effects in neurological disorders is a significant area of pharmacological research.

Biochemistry: Lipid Peroxidation Studies

In biochemistry, 4-Oxo-2-propylpentanoic acid is used to study lipid peroxidation products and their impact on protein modifications. It helps in understanding the chemical diversity and dynamics of lipid-derived modifications in cells, which is crucial for insights into cellular signaling and potential toxicities .

Food Industry: Preservative Research

In the food industry, organic acids serve as preservatives due to their antimicrobial properties. While 4-Oxo-2-propylpentanoic acid is not directly used as a food additive, its antimicrobial potential could be explored for preserving food quality and extending shelf life .

Safety and Hazards

Wirkmechanismus

Target of Action

It is a metabolite of valproic acid , which is known to have multiple targets, including voltage-gated sodium channels and histone deacetylases, among others .

Mode of Action

As a metabolite of valproic acid, it may share some of its parent compound’s mechanisms, such as inhibition of voltage-gated sodium channels, which reduces the firing of neurons, and inhibition of histone deacetylases, which affects gene expression .

Biochemical Pathways

Given its relationship to valproic acid, it may be involved in pathways related to neuronal signaling and gene expression .

Pharmacokinetics

As a metabolite of valproic acid, its bioavailability may be influenced by the metabolic processes that convert valproic acid into 4-oxo-2-propylpentanoic acid .

Result of Action

As a metabolite of valproic acid, it may contribute to the overall therapeutic effects of its parent compound, which include reduction of neuronal firing and alteration of gene expression .

Action Environment

Factors such as pH, temperature, and the presence of other compounds could potentially affect its stability and activity .

Eigenschaften

IUPAC Name |

4-oxo-2-propylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-4-7(8(10)11)5-6(2)9/h7H,3-5H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRMYVTYHORJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395655 | |

| Record name | 4-oxo-2-propylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

688-04-0 | |

| Record name | 4-oxo-2-propylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-3-[(4-pentoxyphenyl)methylthio]-1H-1,2,4-triazole](/img/structure/B1225528.png)

![1,3-Dimethyl-5-[[5-(phenylthio)-2-furanyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1225530.png)

![2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydroimidazo[1,2-a]quinolin-10-ium](/img/structure/B1225532.png)

![2-(2-Bromophenyl)-5-[(7-nitro-4-quinazolinyl)oxymethyl]-1,3,4-oxadiazole](/img/structure/B1225540.png)

![4-(2,4-Dichlorophenoxy)butanoic acid [2-oxo-2-[(phenylmethyl)amino]ethyl] ester](/img/structure/B1225541.png)

![5-Methyl-7-(trifluoromethyl)-2-thiazolo[4,5-b]pyridinamine](/img/structure/B1225542.png)

![4-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B1225543.png)

![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)benzamide](/img/structure/B1225544.png)

![3-(5-{(Z)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B1225546.png)

![5-[[[5-(4-Chlorophenyl)-2-(trifluoromethyl)-3-furanyl]-oxomethyl]amino]-2-(4-morpholinyl)benzoic acid methyl ester](/img/structure/B1225550.png)

![6-[(Phenylmethylthio)methyl]imidazo[2,1-b]thiazole](/img/structure/B1225552.png)

![2-(6-Imidazo[2,1-b]thiazolyl)acetic acid [2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] ester](/img/structure/B1225553.png)